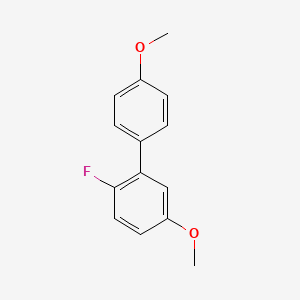
2-Fluoro-4',5-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine and methoxy groups on the biphenyl structure imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of fluoroarenes with sodium methoxide, which provides good to excellent yields of the desired methoxylated products . Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a biphenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives without the fluorine atom.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4,5-dimethoxybenzene: Similar structure but lacks the biphenyl linkage.
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Contains a bromine atom, which alters its reactivity and properties.
2,2’-Dimethoxybiphenyl: Lacks the fluorine atom, resulting in different chemical behavior.
Uniqueness
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is unique due to the presence of both fluorine and methoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H13FO2 |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-fluoro-4-methoxy-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13FO2/c1-16-11-5-3-10(4-6-11)13-9-12(17-2)7-8-14(13)15/h3-9H,1-2H3 |
Clave InChI |
HULRXONRAHDIFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



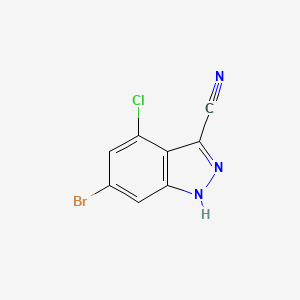
![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)


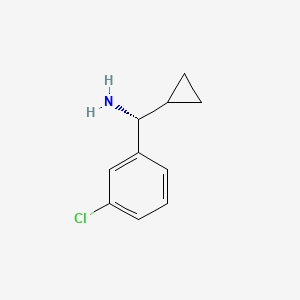
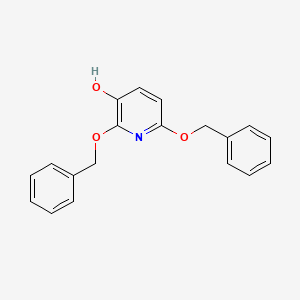
![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
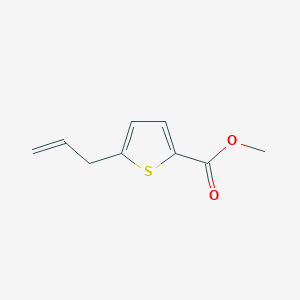
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
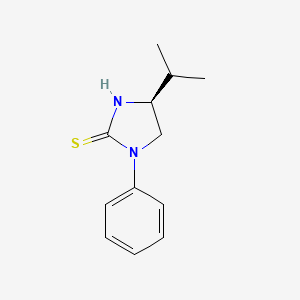
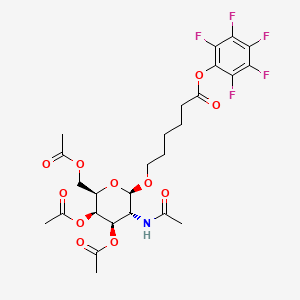
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
